Deca-2,4,7-trien-1-ol

Lipophilicity Partition Coefficient Physicochemical Profiling

Deca-2,4,7-trien-1-ol (CAS 157462-02-7) is a linear C10 unsaturated alcohol characterized by three double bonds at positions 2, 4, and 7, with a terminal hydroxyl group at position 1. Its molecular formula is C10H16O, with a molecular weight of 152.23 g/mol, a calculated LogP of 2.45, and a polar surface area (PSA) of 20.23 Ų.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 157462-02-7
Cat. No. B12547045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeca-2,4,7-trien-1-ol
CAS157462-02-7
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCC=CCC=CC=CCO
InChIInChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-9,11H,2,5,10H2,1H3
InChIKeyLXIWSTYXFPXANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deca-2,4,7-trien-1-ol (CAS 157462-02-7): A C10 Triunsaturated Alcohol for Semiochemical and Flavor Research


Deca-2,4,7-trien-1-ol (CAS 157462-02-7) is a linear C10 unsaturated alcohol characterized by three double bonds at positions 2, 4, and 7, with a terminal hydroxyl group at position 1 . Its molecular formula is C10H16O, with a molecular weight of 152.23 g/mol, a calculated LogP of 2.45, and a polar surface area (PSA) of 20.23 Ų . A defined stereoisomer, (2E,4E,7Z)-2,4,7-decatrien-1-ol, is registered under CAS 157461-93-3 . The compound occurs naturally as a plant volatile; the (E,Z,Z)-isomer is emitted by mandarin (Citrus reticulata, Rutaceae) [1]. Its structural features—a conjugated diene system extended by an isolated double bond—distinguish it from the more common 2,4-decadien-1-ol framework and the corresponding aldehyde, 2,4,7-decatrienal.

Why Generic Substitution of Deca-2,4,7-trien-1-ol with Common Analogs Fails


Deca-2,4,7-trien-1-ol cannot be freely interchanged with structurally related compounds because even small differences in unsaturation pattern, chain length, or functional group profoundly alter physicochemical properties, biological activity, and sensory character. The presence of three double bonds—a conjugated 2,4-diene plus an isolated 7-ene—confers a LogP of 2.45, which is substantially lower than the 3.36 of 2,4-decadien-1-ol , affecting membrane partitioning, volatility, and GC retention behavior. The alcohol functional group differentiates it from the aldehyde analog 2,4,7-decatrienal, which is a potent flavor ingredient with a documented mandarin/tangerine-boosting effect at concentrations as low as 0.01–1 ppm [1]. Stereochemical identity also matters: the (2E,4E,7Z) isomer (CAS 157461-93-3) and the (E,Z,Z) isomer found in nature represent distinct chemical entities with potentially divergent biological recognition [2]. For procurement, selecting the correct isomer or isomer mixture directly determines experimental reproducibility.

Quantitative Differentiation Evidence for Deca-2,4,7-trien-1-ol (CAS 157462-02-7) vs. Closest Analogs


LogP Comparison: Deca-2,4,7-trien-1-ol vs. 2,4-Decadien-1-ol

Deca-2,4,7-trien-1-ol exhibits a calculated LogP of 2.45 , representing a reduction of approximately 0.9 log units compared to the 3.36 LogP of (2E,4E)-2,4-decadien-1-ol . This difference reflects the additional double bond at position 7, which increases overall polarity. For context, the (2Z,4E)-isomer of 2,4-decadien-1-ol has a reported LogP of 2.67 , still higher than the trienol. The trienol's lower lipophilicity predicts reduced membrane partitioning, altered GC retention on non-polar columns, and different solvent extraction behavior relative to the dienol.

Lipophilicity Partition Coefficient Physicochemical Profiling

Stereochemical Isomer Differentiation: CAS 157462-02-7 vs. CAS 157461-93-3

CAS 157462-02-7 is registered as deca-2,4,7-trien-1-ol without specified stereochemistry, while CAS 157461-93-3 unambiguously designates the (2E,4E,7Z)-2,4,7-decatrien-1-ol isomer . The naturally occurring form in Citrus reticulata is the (E,Z,Z)-isomer [1]. These stereochemical distinctions are critical because the patent literature on the corresponding aldehyde demonstrates that the (2E,4Z,7Z) isomer possesses a 'very powerful flavor' qualitatively distinct from the (2E,4E,7Z) isomer, with mixtures containing ≥75% of the (2E,4Z,7Z) form being preferred for mandarin/tangerine flavor applications [2].

Stereochemistry Isomer Purity Analytical Reference Standards

Functional Group Comparison: Alcohol vs. Aldehyde — Divergent Application Profiles

Deca-2,4,7-trien-1-ol (alcohol) and 2,4,7-decatrienal (aldehyde) share the same C10 triene skeleton but differ in oxidation state at C1. The aldehyde (CAS 66642-86-2, MW 150.22, LogP ~3.03) is commercially established as a mandarin/tangerine flavor booster active at 0.01–1 ppm in final products [1]. The alcohol has a higher molecular weight (152.23 vs. 150.22), lower calculated LogP (2.45 vs. ~3.03), and the capacity to act as a metabolic precursor or synthetic intermediate to the aldehyde via controlled oxidation . This reversible redox relationship means the alcohol may serve as a more stable storage or prodrug form, with the potential for enzymatic or chemical conversion to the bioactive aldehyde in situ.

Functional Group Chemistry Flavor Chemistry Oxidation State

Chain-Length Homolog Comparison: C10 vs. C13 Trien-1-ol — Volatility and Biological Relevance

Deca-2,4,7-trien-1-ol (C10, MW 152.23) and 2,4,7-tridecatrien-1-ol (C13, CAS 85514-73-4, MW 194.31) are chain-length homologs sharing the same 2,4,7-triene-1-ol functional pattern . The three-carbon difference (C10 vs. C13) significantly impacts volatility: the C10 compound has higher vapor pressure and lower GC retention time, making it suitable for headspace analysis and volatile semiochemical studies, while the C13 homolog is less volatile and may partition differently in biological systems. The C10 compound's natural occurrence in Citrus reticulata [1] establishes a known ecological context absent for the C13 homolog.

Homologous Series Volatility Structure-Activity Relationships

Best Research and Industrial Application Scenarios for Deca-2,4,7-trien-1-ol (CAS 157462-02-7)


Semiochemical Research: Plant Volatile and Insect Interaction Studies

The (E,Z,Z)-isomer of Deca-2,4,7-trien-1-ol is a documented volatile emission from mandarin (Citrus reticulata) flowers [1]. Researchers studying citrus-insect interactions, pollinator attraction, or herbivore deterrence can use this compound as an authentic reference standard for GC-MS identification and electroantennography (EAG) bioassays. Its LogP of 2.45 and C10 chain length place it in the optimal volatility range for headspace collection and thermal desorption analysis, distinguishing it from the less volatile C13 homolog 2,4,7-tridecatrien-1-ol .

Flavor and Fragrance Intermediate: Precursor to Mandarin/Tangerine Flavor Compounds

Deca-2,4,7-trien-1-ol serves as the reduced alcohol precursor to 2,4,7-decatrienal, a patented mandarin/tangerine flavor booster active at 0.01–1 ppm in finished products [2]. For flavor houses and fragrance manufacturers, the alcohol may offer superior storage stability compared to the aldehyde, with the option for controlled oxidation to release the active aldehyde in formulation. Procurement of the specific (2E,4E,7Z) isomer (CAS 157461-93-3) or the stereochemically defined natural (E,Z,Z) isomer ensures batch-to-batch consistency in sensory studies.

Natural Product Chemistry: Identification and Quantification in Citrus Essential Oils

The compound has been identified as a trace volatile constituent in mandarin and tangerine peel extracts [3]. Natural product chemists analyzing citrus essential oils by GC-MS or GC×GC can use this compound as a reference standard for unambiguous peak assignment. Its lower LogP (2.45) relative to 2,4-decadien-1-ol (LogP 3.36) results in distinct retention behavior on both polar and non-polar GC columns , facilitating separation from co-occurring C10 alcohols and aldehydes.

Synthetic Chemistry: Building Block for Triene-Containing Natural Product Synthesis

The 2,4,7-triene-1-ol scaffold, with its conjugated diene and isolated double bond, provides a versatile synthetic intermediate. The alcohol functionality allows derivatization (esterification, etherification, glycosylation) without affecting the triene system. Notably, the (2E,4E,7Z)-deca-2,4,7-trienoate glycoside has been isolated from Morinda citrifolia (noni) fruits [4], demonstrating that the acyl form of this skeleton occurs in bioactive natural products. The alcohol can serve as a starting material for synthesizing such glycosidic natural product analogs.

Quote Request

Request a Quote for Deca-2,4,7-trien-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.